(2S,3R)-Allyl 2-amino-3-(tert-butoxy)butanoate hydrochloride
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Overview
Description
(2S,3R)-Allyl 2-amino-3-(tert-butoxy)butanoate hydrochloride is a chemical compound with the molecular formula C11H22ClNO3. It is a derivative of butanoic acid and is characterized by the presence of an allyl group, an amino group, and a tert-butoxy group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-Allyl 2-amino-3-(tert-butoxy)butanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as allyl alcohol, tert-butylamine, and butanoic acid derivatives.
Formation of Intermediate: The allyl alcohol is first converted into an allyl halide through halogenation. This intermediate is then reacted with tert-butylamine to form an allyl tert-butylamine derivative.
Coupling Reaction: The allyl tert-butylamine derivative is then coupled with a butanoic acid derivative under specific reaction conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Hydrochloride Formation: The final step involves the conversion of the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-Allyl 2-amino-3-(tert-butoxy)butanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated amines and alcohols.
Substitution: Various substituted amines and esters.
Scientific Research Applications
(2S,3R)-Allyl 2-amino-3-(tert-butoxy)butanoate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and is investigated for its potential therapeutic properties.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,3R)-Allyl 2-amino-3-(tert-butoxy)butanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the allyl and tert-butoxy groups contribute to the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Allylamine: A simpler compound with the formula C3H7N, used in the synthesis of pharmaceuticals and polymers.
tert-Butylamine: Another related compound, used as an intermediate in organic synthesis.
Uniqueness
(2S,3R)-Allyl 2-amino-3-(tert-butoxy)butanoate hydrochloride is unique due to its specific stereochemistry and combination of functional groups. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
prop-2-enyl (2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3.ClH/c1-6-7-14-10(13)9(12)8(2)15-11(3,4)5;/h6,8-9H,1,7,12H2,2-5H3;1H/t8-,9+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQICVPMIULGJK-RJUBDTSPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OCC=C)N)OC(C)(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OCC=C)N)OC(C)(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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